1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in pharmaceutical applications. It is classified under the categories of thiazole and triazole derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The compound's structure features a piperazine moiety, which often enhances biological activity by improving solubility and receptor binding.
The compound has the CAS number 886908-88-9 and is recognized for its unique structural components that include a dichlorophenyl group and a thiazolo-triazole scaffold. It falls within the broader classification of heterocyclic compounds, specifically those containing nitrogen and sulfur in their rings. These compounds are often explored for their medicinal properties due to their ability to interact with various biological targets.
The synthesis of 1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves several key steps:
The synthesis often requires controlled conditions such as temperature regulation (often at reflux) and specific solvents (like ethanol or dimethylformamide) to facilitate the reactions. Reaction times can vary from several hours to days depending on the specific steps involved.
The molecular formula for 1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is , with a molecular weight of approximately 454.4 g/mol.
The compound's structure can be represented in various formats:
CC(C(=O)N1CCN(CC1)C(Cc2ncnc(n2)c3cc(Cl)c(Cl)cc3)C(=O))
InChI=1S/C19H21Cl2N5O2S/c20-18(21)15(24)23(14(17)22)13(19(25)26)12(16(18)27)10(11)9(8)7(6)5/h5-6H,7H2,(H,25,26)(H,24,27)(H,22,23)/t12-,13-,14-,15-,18+/m0/s1
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action of 1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone likely involves interaction with specific biological targets such as enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. Research into its pharmacodynamics would provide deeper insights into its therapeutic potential.
While specific physical properties like density and melting point are not readily available for this compound, general characteristics include:
Key chemical properties include:
Relevant data on these properties are crucial for understanding solubility and stability in various environments.
1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone shows potential applications in scientific research areas such as:
Ongoing research into its efficacy and safety profile will determine its future applications in medicine and pharmacology.
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1